![molecular formula C20H16ClN3O2S B12874218 2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one CAS No. 609794-89-0](/img/structure/B12874218.png)
2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one is a complex organic compound that belongs to the class of thiazolo[3,2-b][1,2,4]triazoles. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a thiazole ring fused with a triazole ring, makes it an interesting subject for chemical and pharmacological studies.
Preparation Methods
The synthesis of 2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be achieved through a visible-light-mediated catalyst-free reaction. This method involves the reaction of diversely substituted α-bromodiketones, generated in situ by the reaction of N-bromosuccinimide and 1,3-diketones, with 3-mercapto[1,2,4]triazoles under aqueous conditions . This green chemistry approach is advantageous as it reduces the hazardous ecological footprints of organic synthesis.
Chemical Reactions Analysis
2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound’s unique structure makes it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes.
Comparison with Similar Compounds
2-(2-Chlorophenyl)-5-(2-propoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one can be compared with other thiazolo[3,2-b][1,2,4]triazole derivatives. Similar compounds include:
- 2-(2-Chlorophenyl)-5-(2-methoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
- 2-(2-Chlorophenyl)-5-(2-ethoxybenzylidene)thiazolo[3,2-b][1,2,4]triazol-6(5H)-one
These compounds share a similar core structure but differ in the substituents attached to the benzylidene group. The uniqueness of this compound lies in its specific propoxybenzylidene substitution, which may confer distinct biological and chemical properties.
Properties
CAS No. |
609794-89-0 |
|---|---|
Molecular Formula |
C20H16ClN3O2S |
Molecular Weight |
397.9 g/mol |
IUPAC Name |
(5E)-2-(2-chlorophenyl)-5-[(2-propoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-one |
InChI |
InChI=1S/C20H16ClN3O2S/c1-2-11-26-16-10-6-3-7-13(16)12-17-19(25)24-20(27-17)22-18(23-24)14-8-4-5-9-15(14)21/h3-10,12H,2,11H2,1H3/b17-12+ |
InChI Key |
IRAOCZPTBMTRKB-SFQUDFHCSA-N |
Isomeric SMILES |
CCCOC1=CC=CC=C1/C=C/2\C(=O)N3C(=NC(=N3)C4=CC=CC=C4Cl)S2 |
Canonical SMILES |
CCCOC1=CC=CC=C1C=C2C(=O)N3C(=NC(=N3)C4=CC=CC=C4Cl)S2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


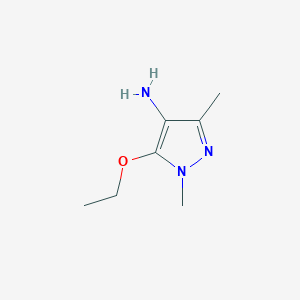
![1,2-Dihydrocyclopenta[c]pyrazole-3,4-dione](/img/structure/B12874147.png)

![2-(Aminomethyl)benzo[d]oxazole-4-sulfonamide](/img/structure/B12874159.png)
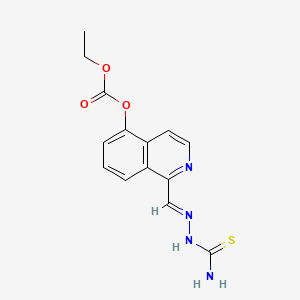

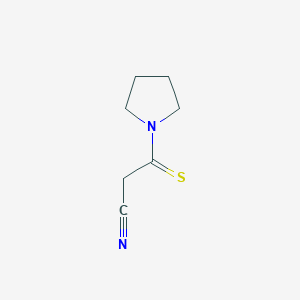
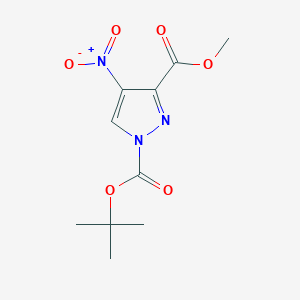

![3-Amino-4,5-dihydropyrano[2,3-c]pyrazol-6(3aH)-one](/img/structure/B12874240.png)
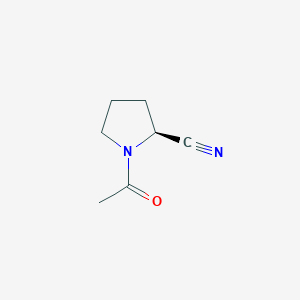

![[3-(4-Chlorophenyl)-1-(4-methoxyphenyl)-1H-pyrazol-4-yl]acetic acid](/img/structure/B12874250.png)

